molecular formula C10H11BrO2 B175496 2-(2-Bromophenyl)-2-methylpropanoic acid CAS No. 113948-00-8

2-(2-Bromophenyl)-2-methylpropanoic acid

Cat. No. B175496
CAS RN: 113948-00-8
M. Wt: 243.1 g/mol
InChI Key: FLSGJYHPNFXLSS-UHFFFAOYSA-N
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Description

The compound “2-(2-Bromophenyl)-2-methylpropanoic acid” would be a brominated aromatic compound with a carboxylic acid group. Similar compounds, like 2-Bromophenylboronic acid, are used as inhibitors of hormone-sensitive lipase and can catalyze the formation of amide bonds from amines and carboxylic acids .


Synthesis Analysis

The synthesis of similar compounds often involves electrophilic substitution reactions . For example, bromoacetic acid can be synthesized by reacting acetic acid with bromine .


Molecular Structure Analysis

The molecular structure of similar compounds, like 2-Bromophenylboronic acid, consists of a brominated phenyl group attached to a boronic acid group .


Chemical Reactions Analysis

Aromatic compounds like this often undergo electrophilic aromatic substitution reactions . The bromine atom on the phenyl ring can act as an electrophile, attracting nucleophiles.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary. For example, 2-Bromophenylboronic acid is almost white to light beige crystals or powder .

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-(2-Bromophenyl)-2-methylpropanoic acid has been utilized in various synthetic pathways, particularly in medicinal chemistry. For instance, it served as an intermediate in the synthesis of β-hydroxy-β-arylpropanoic acids, which are structurally similar to NSAIDs like ibuprofen. These synthesized compounds exhibited significant anti-inflammatory activity, akin to ibuprofen, without causing notable gastric lesions (Dilber et al., 2008). Additionally, 2-(2-Bromophenyl)-2-methylpropanoic acid derivatives have been used in the enantioselective synthesis of 3-aminopropanoic acid (β-alanine) derivatives, which are β-analogues of aromatic amino acids (Arvanitis et al., 1998).

Organic Synthesis and Materials Chemistry

In organic synthesis, 2-(2-Bromophenyl)-2-methylpropanoic acid has been a key building block. It played a critical role in radical cyclization reactions onto azoles for synthesizing tri- and tetra-cyclic heterocycles. These reactions were crucial in creating new 6-membered rings attached to azoles, utilizing aryl radicals in intramolecular homolytic aromatic substitution (Allin et al., 2005). Moreover, its derivatives were effectively synthesized using liquid-phase methods on soluble polyethylene glycol (PEG), showcasing its versatility in material synthesis (Huang et al., 2007).

Heterocyclic Compound Synthesis

3-Aryl-2-bromopropanoic acid esters, closely related to 2-(2-Bromophenyl)-2-methylpropanoic acid, have been instrumental in synthesizing various heterocyclic compounds like quinoxaline, 1,4-thiazine, and thiomorpholine derivatives. These syntheses involved reactions with compounds like o-phenylenediamine and L-cysteine, further demonstrating the compound's utility in creating diverse chemical structures (Pokhodylo et al., 2021).

Mechanism of Action

The mechanism of action for similar compounds often involves the formation of amide bonds from amines and carboxylic acids .

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin and eye irritation and may be harmful if swallowed .

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, catalyst development, and nanomaterials .

properties

IUPAC Name

2-(2-bromophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-10(2,9(12)13)7-5-3-4-6-8(7)11/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSGJYHPNFXLSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556011
Record name 2-(2-Bromophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-2-methylpropanoic acid

CAS RN

113948-00-8
Record name 2-(2-Bromophenyl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromophenyl)-2-methylpropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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